molecular formula C16H24N4O3 B2409048 Tert-butyl 4-[(3-aminophenyl)carbamoyl]piperazine-1-carboxylate CAS No. 2416235-30-6

Tert-butyl 4-[(3-aminophenyl)carbamoyl]piperazine-1-carboxylate

Cat. No.: B2409048
CAS No.: 2416235-30-6
M. Wt: 320.393
InChI Key: SAGQSCMQFCBKNQ-UHFFFAOYSA-N
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Description

Tert-butyl 4-[(3-aminophenyl)carbamoyl]piperazine-1-carboxylate: is a chemical compound with the molecular formula C16H24N4O3 and a molecular weight of 320.39 g/mol This compound is known for its applications in various fields, including chemistry, biology, and medicine

Properties

IUPAC Name

tert-butyl 4-[(3-aminophenyl)carbamoyl]piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N4O3/c1-16(2,3)23-15(22)20-9-7-19(8-10-20)14(21)18-13-6-4-5-12(17)11-13/h4-6,11H,7-10,17H2,1-3H3,(H,18,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAGQSCMQFCBKNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C(=O)NC2=CC=CC(=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-[(3-aminophenyl)carbamoyl]piperazine-1-carboxylate typically involves the reaction of tert-butyl piperazine-1-carboxylate with 3-aminophenyl isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the presence of a base like triethylamine to facilitate the reaction .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Purification steps such as recrystallization or chromatography are often employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 4-[(3-aminophenyl)carbamoyl]piperazine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding nitro or hydroxyl derivatives, while reduction may produce amine derivatives .

Scientific Research Applications

Chemistry: In chemistry, tert-butyl 4-[(3-aminophenyl)carbamoyl]piperazine-1-carboxylate is used as an intermediate in the synthesis of more complex molecules. It is also employed in the development of new synthetic methodologies and reaction mechanisms .

Biology: In biological research, this compound is used to study the interactions between small molecules and biological targets. It can serve as a probe to investigate enzyme activity, receptor binding, and other biochemical processes .

Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. It may be used in the development of new drugs targeting specific diseases or conditions .

Industry: In the industrial sector, this compound is used in the production of various chemical products, including pharmaceuticals, agrochemicals, and specialty chemicals .

Mechanism of Action

The mechanism of action of tert-butyl 4-[(3-aminophenyl)carbamoyl]piperazine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Uniqueness: Tert-butyl 4-[(3-aminophenyl)carbamoyl]piperazine-1-carboxylate is unique due to its specific structure, which allows it to interact with a wide range of biological targets.

Biological Activity

Tert-butyl 4-[(3-aminophenyl)carbamoyl]piperazine-1-carboxylate (commonly referred to as TBAPC) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity of TBAPC, including its chemical properties, mechanism of action, and relevant research findings.

  • IUPAC Name : this compound
  • Molecular Formula : C16H24N4O3
  • Molecular Weight : 320.39 g/mol
  • CAS Number : 361345-40-6

Structure

The structure of TBAPC includes a piperazine ring, a carbamoyl group, and an aminophenyl moiety, which contribute to its biological activity.

TBAPC exhibits its biological activity primarily through the inhibition of specific enzymes and modulation of receptor systems. The presence of the carbamoyl group suggests potential interactions with cholinergic receptors, similar to other carbamate derivatives.

Enzyme Inhibition

Studies have shown that compounds with carbamoyl moieties can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial in neurotransmitter regulation. For instance, related compounds have demonstrated IC50 values indicating their potency in inhibiting these enzymes .

Anticancer Properties

Recent research has indicated that TBAPC may possess anticancer properties. A study evaluating various piperazine derivatives found that compounds similar to TBAPC exhibited significant antiproliferative effects against cancer cell lines such as HT-29 (colon cancer) and HepG2 (liver cancer). The presence of the aminophenyl group is believed to enhance the compound's interaction with cellular targets involved in cancer proliferation .

Neuroprotective Effects

There is emerging evidence suggesting that TBAPC may have neuroprotective effects. Compounds with similar structures have been shown to reduce neuronal apoptosis in models of neurodegenerative diseases. This effect is likely mediated through the modulation of cholinergic signaling pathways, which are critical in maintaining neuronal health .

Research Findings and Case Studies

StudyFindings
Sayed et al. (2019)Identified anticancer activity in piperazine derivatives, with compounds displaying significant cytotoxicity against HepG2 cells.
MDPI Review (2022)Highlighted the role of thiazole-bearing compounds in anticancer activity; suggested structural similarities with TBAPC could confer similar effects.
Science.gov (2018)Discussed enzyme inhibition by carbamate derivatives, providing a basis for TBAPC's potential as an AChE inhibitor.

Q & A

Q. What synthetic strategies are employed for the preparation of tert-butyl 4-[(3-aminophenyl)carbamoyl]piperazine-1-carboxylate?

  • Methodological Answer: The synthesis typically involves multi-step reactions. A common approach starts with Boc-protected piperazine (e.g., tert-butyl piperazine-1-carboxylate), which undergoes coupling with 3-aminobenzoic acid derivatives. Carbodiimide coupling agents like EDCI or HOBt are used to form the carbamoyl linkage. For example, the reaction of Boc-piperazine with 3-aminophenyl isocyanate in anhydrous dichloromethane (DCM) at 0–25°C yields the target compound. Purification via silica gel column chromatography (eluent: ethyl acetate/hexane) ensures high purity .

Q. How is the compound characterized to confirm its structural integrity?

  • Methodological Answer: Characterization involves:
  • Spectroscopy: 1H and 13C NMR to verify proton environments and carbonyl/aromatic carbons.
  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) to confirm molecular weight (e.g., [M+H]+ peak at m/z 349.2132 for C17H25N4O3).
  • Chromatography: HPLC (C18 column, acetonitrile/water gradient) to assess purity (>95%).
  • X-ray Crystallography: Single-crystal diffraction data refined using SHELX software to resolve bond angles and torsional strain .

Q. What solvents and conditions are optimal for its stability during storage?

  • Methodological Answer: The compound is hygroscopic and light-sensitive. Store at –20°C in amber vials under inert gas (argon/nitrogen). Use anhydrous DMSO or DCM for dissolution to prevent hydrolysis. Stability tests via TLC or HPLC every 3–6 months are recommended .

Advanced Research Questions

Q. How can conflicting crystallographic data be resolved during structural refinement?

  • Methodological Answer: Discrepancies in X-ray data (e.g., R-factor >5%) may arise from disordered tert-butyl groups or solvent molecules. Use SHELXL’s PART instruction to model disorder. Apply restraints (e.g., DFIX, SIMU) to stabilize refinement. Validate with the Hirshfeld surface analysis and check for missed symmetry using PLATON’s ADDSYM .

Q. What strategies mitigate low yields in the carbamoylation step?

  • Methodological Answer: Low yields (<50%) often stem from competing side reactions (e.g., urea formation). Optimize by:
  • Using excess 3-aminophenyl isocyanate (1.5 equiv).
  • Activating the carboxyl group with HATU/DIPEA in DMF.
  • Employing microwave-assisted synthesis (80°C, 30 min) to accelerate kinetics. Monitor reaction progress via in-situ IR for carbonyl (1650–1700 cm⁻¹) disappearance .

Q. How to design SAR studies for this compound in kinase inhibition assays?

  • Methodological Answer: Structure-activity relationship (SAR) studies require:
  • Analog Synthesis: Replace the tert-butyl group with cyclopropane or trifluoromethyl to probe steric/electronic effects.
  • Biological Assays: Test inhibition against kinases (e.g., EGFR, PI3K) using ADP-Glo™ assays.
  • Computational Modeling: Perform molecular docking (AutoDock Vina) to map interactions with ATP-binding pockets. Validate with MD simulations (GROMACS) to assess binding stability .

Q. How to address discrepancies between computational and experimental logP values?

  • Methodological Answer: Experimental logP (e.g., 2.8 via shake-flask method) may deviate from predicted values (e.g., 3.2 via ChemAxon). Re-evaluate computational parameters:
  • Use consensus models (average predictions from Molinspiration, ACD/Labs).
  • Account for ionization (pKa ~8.5 for the piperazine NH) using pH-corrected logD.
  • Validate with reverse-phase HPLC (C18, isocratic methanol/water) to measure retention time vs. calibration standards .

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